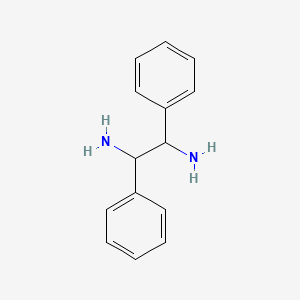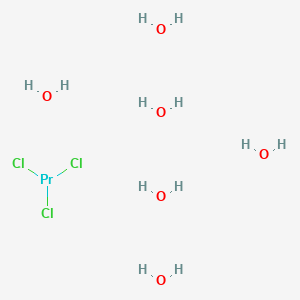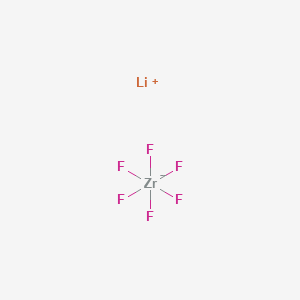
L-TYROSINE-UL-14C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-TYROSINE-UL-14C is a radiolabeled compound where the carbon atoms in the tyrosine molecule are labeled with the radioactive isotope carbon-14. This compound is primarily used as a tracer in biochemical and metabolic studies to track the incorporation and transformation of tyrosine in biological systems .
準備方法
Synthetic Routes and Reaction Conditions: L-TYROSINE-UL-14C can be synthesized by incorporating carbon-14 into the tyrosine molecule. One common method involves using carbon-14 labeled methanol or carbon-14 labeled sodium carbonate as the starting material. These reactants are subjected to specific reaction conditions to achieve the incorporation of the radioactive isotope into the tyrosine structure .
Industrial Production Methods: Industrial production of this compound involves the use of advanced radiolabeling techniques. The process requires stringent safety measures due to the radioactive nature of the compound. The production is typically carried out in specialized facilities equipped to handle radioactive materials, ensuring compliance with regulatory standards .
化学反応の分析
Types of Reactions: L-TYROSINE-UL-14C undergoes various chemical reactions, including:
Oxidation: Tyrosine can be oxidized to form L-DOPA (L-3,4-dihydroxyphenylalanine) through the action of tyrosinase.
Reduction: Reduction reactions can convert tyrosine derivatives into their corresponding amines.
Substitution: Tyrosine can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Tyrosinase enzyme, oxygen, and appropriate buffers.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products:
Oxidation: L-DOPA.
Reduction: Corresponding amines.
Substitution: Various substituted tyrosine derivatives.
科学的研究の応用
L-TYROSINE-UL-14C is extensively used in scientific research due to its radiolabeled nature. Some key applications include:
Biochemical Studies: Tracking the metabolic pathways of tyrosine in living organisms.
Medical Research: Investigating the role of tyrosine in neurotransmitter synthesis and its implications in neurological disorders.
Industrial Applications: Used in the production of radiolabeled compounds for various industrial processes.
作用機序
The mechanism of action of L-TYROSINE-UL-14C involves its incorporation into metabolic pathways where it acts as a precursor for the synthesis of important biomolecules such as neurotransmitters (dopamine, norepinephrine) and hormones (thyroid hormones). The radiolabeled carbon-14 allows researchers to trace the metabolic fate of tyrosine and understand its role in various biological processes .
類似化合物との比較
L-Phenylalanine-UL-14C: Another radiolabeled amino acid used in metabolic studies.
L-DOPA-UL-14C: Radiolabeled form of L-DOPA used in neurological research.
Uniqueness of L-TYROSINE-UL-14C: this compound is unique due to its specific use in tracing the metabolic pathways of tyrosine. Its radiolabeled nature provides precise and accurate tracking of tyrosine’s incorporation and transformation in biological systems, making it an invaluable tool in biochemical and medical research .
特性
CAS番号 |
18875-48-4 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
199.35 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










